N-(3-amino-4-chlorophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEYDJPZTRKYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)furan-2-carboxamide typically involves the reaction of 3-amino-4-chloroaniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of N-(3-amino-4-chlorophenyl)furan-2-carboxamide, particularly against drug-resistant strains of bacteria. For example, a study demonstrated that derivatives of this compound exhibited strong activity against clinically isolated strains such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The effectiveness was notably pronounced against NDM-positive A. baumannii, surpassing several commercially available antibiotics. The mechanism involved molecular docking studies that indicated stable interactions with bacterial targets, enhancing the understanding of its antibacterial action .
Anticancer Activity
This compound derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the furan ring and the amino group significantly influence their cytotoxicity. For instance, specific substitutions led to enhanced apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models, suggesting its potential use in treating inflammatory diseases. Experimental results indicated that this compound could reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity positions it as a candidate for further research into treatments for conditions like arthritis and other inflammatory disorders .
Mechanistic Studies and Molecular Interactions
Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Studies employing molecular dynamics simulations and docking analyses have provided insights into how this compound interacts with various biological targets at the molecular level. These findings not only validate its potential applications but also guide future modifications to enhance efficacy and reduce toxicity .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions, including arylation processes that yield various derivatives with distinct biological profiles. Research has focused on optimizing synthetic routes to improve yield and purity, facilitating the exploration of structure-activity relationships (SAR). The development of novel derivatives is essential for expanding the therapeutic applications of this compound .
Data Summary
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of this compound against multiple strains, highlighting its effectiveness against resistant strains and emphasizing the need for further clinical investigations.
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that specific derivatives significantly inhibited proliferation in breast and lung cancer cell lines, suggesting a pathway towards developing targeted cancer therapies.
- Inflammation Reduction : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound led to a marked decrease in inflammatory markers, supporting its potential therapeutic role.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and furan ring contribute to its overall reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide
- N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Uniqueness
N-(3-amino-4-chlorophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. The furan ring can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(3-amino-4-chlorophenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's unique structure, characterized by the presence of a furan ring and specific substituents, contributes to its reactivity and interactions with various biological targets.
Chemical Structure and Properties
This compound features a furan ring that enhances its reactivity and potential interactions with biological targets. The presence of the amino group allows for hydrogen bonding, while the chlorine atom and the furan moiety contribute to its overall molecular behavior .
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to several pharmacological effects.
Key Mechanisms
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens. Its mechanism involves disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and inhibition of anti-apoptotic proteins .
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Biochemical Pathways Affected
The compound's interaction with biological targets leads to downstream effects in several pathways:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptosis : Activation of caspases and mitochondrial pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus cereus | 15 |
These results indicate that the compound has potent antibacterial properties, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies assessed the anticancer potential against different cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma). The results are summarized in the table below:
| Compound | Cell Line | % Viability after 48h |
|---|---|---|
| This compound | HepG2 | 35.01 |
| MCF-7 | 41.81 | |
| Huh-7 | 39.22 |
The data suggest that this compound significantly reduces cell viability in these cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Study 1: Anticancer Mechanism Exploration
A detailed study investigated the apoptotic mechanisms induced by this compound in colon cancer cells. The study reported a significant increase in DNA fragmentation in treated cells compared to controls, suggesting that the compound effectively triggers apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The findings highlighted its effectiveness in inhibiting growth at lower concentrations than traditional antibiotics, showcasing its potential as an alternative treatment option .
Q & A
Q. Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the presence of the aromatic amine (δ 5.8–6.2 ppm for NH₂), furan protons (δ 6.5–7.5 ppm), and amide carbonyl (δ ~165–170 ppm) .
- FT-IR : Stretching bands for amide C=O (~1650–1680 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 265.05 for C₁₁H₉ClN₂O₂) .
Advanced: How can researchers design assays to evaluate PRKD3 inhibition by this compound?
Q. Answer :
- Enzyme Activity Assays : Use recombinant PRKD3 kinase with ATP-Glo™ or radiometric [γ-³²P]ATP assays. Measure IC₅₀ values via dose-response curves (1–100 μM) .
- Cellular Models : Transfect HEK293T cells with PRKD3 overexpression plasmids. Monitor downstream phosphorylation (e.g., HDAC5) via Western blot .
- Selectivity Screening : Test against related kinases (PKC isoforms, PKD1/2) to confirm specificity .
Basic: How should researchers address discrepancies in solubility data for this compound?
Q. Answer :
- Solvent Testing : Perform systematic solubility screens in DMSO, DMF, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm) .
- Thermodynamic Solubility : Use the shake-flask method with HPLC quantification to compare kinetic vs. equilibrium solubility .
- Co-solvent Systems : For low aqueous solubility, employ cyclodextrin complexes or PEG-based formulations .
Advanced: What computational strategies predict the compound’s binding mode to PRKD3?
Q. Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with PRKD3 homology models (based on PDB: 2Y4J). Focus on the ATP-binding pocket and conserved Lys539 interactions .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of derivatives .
Basic: What are the stability considerations for long-term storage of this compound?
Q. Answer :
- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Storage Conditions : Store at –20°C in amber vials under argon. Lyophilized forms in mannitol matrices enhance shelf life .
- Analytical Monitoring : Regular HPLC (C18 column, acetonitrile/water gradient) checks for degradation peaks .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?
Q. Answer :
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to improve metabolic stability .
- Prodrug Design : Introduce ester or phosphate groups on the amine for enhanced oral bioavailability .
- LogP Optimization : Add polar substituents (e.g., –OH, –SO₃H) to reduce hydrophobicity (calculated LogP ~2.5) .
Basic: What safety protocols are essential for handling this compound?
Q. Answer :
- Toxicity Screening : Conduct Ames tests (for mutagenicity) and acute toxicity assays in rodents (LD₅₀ determination) .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and NIOSH-certified respirators during synthesis .
- Waste Disposal : Follow EPA guidelines for halogenated waste (incineration at >1200°C) .
Advanced: How can this compound be repurposed for material science applications?
Q. Answer :
- Polymer Composites : Incorporate into polyamide backbones via melt polycondensation to enhance thermal stability (TGA analysis up to 300°C) .
- Coordination Chemistry : Use the amide and furan groups to chelate metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
- Electron Transport : Study thin-film conductivity (4-probe method) for organic semiconductor potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
